Dual Reactivity vs. Triphenylchlorosilane: Si-H Hydride Donation Enables Hydrosilylation
Unlike triphenylchlorosilane (Ph₃SiCl), diphenylchlorosilane contains a reactive Si-H bond, enabling its participation in hydrosilylation reactions. In a catalytic study, trimethylchlorosilane and triphenylchlorosilane were found to undergo only radical exchange, while diphenyldichlorosilane (and by class inference, diphenylchlorosilane) is capable of exchanging both the radical and the chlorine atom, with radical exchange proceeding at lower temperatures and higher speed [1]. This Si-H bond is essential for carbonyl hydrosilylation, a mild and selective alternative to metal hydrides for introducing hydroxyl functionality [2].
| Evidence Dimension | Si-H bond presence and catalytic reactivity |
|---|---|
| Target Compound Data | Contains Si-H bond; participates in hydrosilylation |
| Comparator Or Baseline | Triphenylchlorosilane: No Si-H bond; inert in hydrosilylation |
| Quantified Difference | Qualitative: Si-H present vs. absent; radical exchange occurs at lower temperature and higher rate [1] |
| Conditions | Catalytic reaction with methylchlorosilanes in presence of LiAlH₄ or LiH/AlCl₃ |
Why This Matters
The Si-H bond in diphenylchlorosilane enables its use as a hydride donor in hydrosilylation, a function entirely absent in triphenylchlorosilane, making the former essential for synthesizing functional silanes.
- [1] Penskii, V. N., Ponomarev, V. V., Golubtsov, S. A., & Andrianov, K. A. (1972). Catalytic reaction of phenylchlorosilanes with methylchlorosilanes. Communication 3. Reaction of diphenyldichlorosilane and triphenylchlorosilane with trimethylchlorosilane. Russian Chemical Bulletin, 21, 834–838. https://doi.org/10.1007/BF00854482 View Source
- [2] O'Neil, G. W., Miller, M. M., & Carter, K. P. (2010). Direct Conversion of β-Hydroxyketones to Cyclic Disiloxanes. Organic Letters, 12(22), 5350–5353. https://doi.org/10.1021/ol1024635 View Source
